(S)-N-Allylpyrrolidine-2-carboxamide
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Overview
Description
(S)-N-Allylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the allyl group and the carboxamide functionality makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Allylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral pyrrolidine ring. This can be achieved through various methods, including asymmetric synthesis or chiral pool synthesis.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the allylated pyrrolidine with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Allylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
(S)-N-Allylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-N-Allylpyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allyl group allows for potential interactions with nucleophilic sites, while the carboxamide group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
®-N-Allylpyrrolidine-2-carboxamide: The enantiomer of (S)-N-Allylpyrrolidine-2-carboxamide, which may have different biological activities.
N-Allylpyrrolidine-2-carboxylic acid: Lacks the amide functionality but shares the pyrrolidine and allyl groups.
N-Allylpyrrolidine-2-carboxylate esters: Ester derivatives that can be hydrolyzed to form the carboxamide.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both the allyl and carboxamide groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2S)-N-prop-2-enylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h2,7,9H,1,3-6H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
GZISHWNZSCLKLM-ZETCQYMHSA-N |
Isomeric SMILES |
C=CCNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C=CCNC(=O)C1CCCN1 |
Origin of Product |
United States |
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